REACTION_CXSMILES
|
[CH2:1]([NH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH3:2].[C:10](=O)([O-])[O-].[Na+].[Na+].O.CCO[CH2:20][CH3:21]>>[CH2:1]([N:3]([CH2:10][C:20]#[CH:21])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH3:2] |f:1.2.3|
|
Name
|
|
Quantity
|
37.1 g
|
Type
|
reactant
|
Smiles
|
C(C)NC1=CC=CC=C1
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for 40 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
ADDITION
|
Details
|
97 mL Acetic anhydride added
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Type
|
CUSTOM
|
Details
|
the ether evaporated
|
Type
|
EXTRACTION
|
Details
|
finally extracted with 3:1 Hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
The acidic solution was back extracted with about 30 mL of benzene
|
Type
|
WAIT
|
Details
|
let settle overnight
|
Duration
|
8 (± 8) h
|
Type
|
DISTILLATION
|
Details
|
finally steam distilled
|
Type
|
EXTRACTION
|
Details
|
The distillate was extracted with ether
|
Reaction Time |
40 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C1=CC=CC=C1)CC#C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.8 g | |
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |